Methyl 3-ethyl-4-methylpentanoate
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Overview
Description
Methyl 3-ethyl-4-methylpentanoate is an organic compound belonging to the ester family. It is characterized by its fruity odor and is used in various applications, including fragrances and as a sex attractant pheromone in certain ant species . The compound’s molecular formula is C10H20O2, and it is known for its role in chemical ecology and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-ethyl-4-methylpentanoate can be synthesized through the esterification of 3-ethyl-4-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed to achieve high yields. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles in the presence of a base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products:
Oxidation: 3-ethyl-4-methylpentanoic acid.
Reduction: 3-ethyl-4-methylpentanol.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Methyl 3-ethyl-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Functions as a sex attractant pheromone in certain ant species, aiding in the study of insect behavior and chemical ecology
Industry: Utilized in the fragrance industry for its pleasant odor and in the production of plasticizers
Mechanism of Action
The mechanism of action of methyl 3-ethyl-4-methylpentanoate as a pheromone involves its release into the environment, where it is detected by the olfactory receptors of male ants. This detection triggers a behavioral response, leading to mating. The molecular targets are the olfactory receptors, and the pathway involves signal transduction leading to behavioral changes .
Comparison with Similar Compounds
Methyl pentanoate:
Ethyl 4-methylpentanoate: Similar structure but with an ethyl group instead of a methyl group, used in similar applications
Uniqueness: Methyl 3-ethyl-4-methylpentanoate is unique due to its specific use as a sex attractant pheromone in certain ant species, which is not a common application for other esters. Its specific structure allows it to interact uniquely with olfactory receptors, making it a valuable compound in chemical ecology .
Properties
CAS No. |
60279-91-6 |
---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
methyl 3-ethyl-4-methylpentanoate |
InChI |
InChI=1S/C9H18O2/c1-5-8(7(2)3)6-9(10)11-4/h7-8H,5-6H2,1-4H3 |
InChI Key |
TWZULJKZBGIFOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)OC)C(C)C |
Origin of Product |
United States |
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